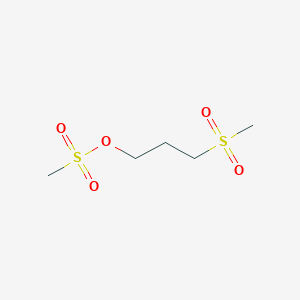

3-(Methylsulfonyl)propyl methanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylsulfonylpropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5S2/c1-11(6,7)5-3-4-10-12(2,8)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQGPGKJLOOSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437530 | |

| Record name | 3-(methylsulfonyl)propyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357913-53-2 | |

| Record name | 3-(methylsulfonyl)propyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylsulfonyl)propyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the journey of drug discovery is paved with molecules both celebrated and unseen. While active pharmaceutical ingredients (APIs) often take the spotlight, the silent workhorses—the chemical intermediates—are the true enablers of therapeutic innovation. This guide is dedicated to one such crucial entity: 3-(Methylsulfonyl)propyl methanesulfonate. This molecule, while not a therapeutic agent itself, plays a pivotal role as a building block in the synthesis of complex antiviral compounds. Our exploration will delve into its core chemical properties, reactivity, and its significant application in the development of novel therapeutics, providing a comprehensive resource for the discerning scientific professional.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 357913-53-2) is a bifunctional organic compound featuring both a sulfone and a methanesulfonate ester group.[1] This unique combination of functional groups dictates its reactivity and utility as a chemical intermediate. The sulfonyl group is a key pharmacophore in many drug molecules, valued for its ability to act as a hydrogen bond acceptor and to modulate physicochemical properties such as solubility and metabolic stability.[2][3][4] The methanesulfonate group, commonly known as a mesylate, is an excellent leaving group, making this position of the molecule highly susceptible to nucleophilic substitution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₅S₂ | PubChem[1] |

| Molecular Weight | 216.28 g/mol | ChemicalBook[5] |

| CAS Number | 357913-53-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Computed XLogP3 | -0.6 | PubChem[1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | BLD Pharm[6] |

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and logical synthetic route can be devised based on established organic chemistry principles. The synthesis would likely begin with 3-(methylthio)propan-1-ol.

Proposed Synthetic Pathway

A two-step process is the most probable route:

-

Oxidation: The sulfide in 3-(methylthio)propan-1-ol is oxidized to a sulfone. This is a standard transformation that can be achieved using a variety of oxidizing agents, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). Careful control of stoichiometry and reaction conditions is necessary to prevent over-oxidation of the primary alcohol.

-

Mesylation: The resulting 3-(methylsulfonyl)propan-1-ol is then reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to form the methanesulfonate ester. This reaction is typically carried out at low temperatures to control exothermicity and minimize side reactions.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(Methylsulfonyl)propan-1-ol

-

To a solution of 3-(methylthio)propan-1-ol (1 equivalent) in glacial acetic acid, slowly add hydrogen peroxide (2.2 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude 3-(methylsulfonyl)propan-1-ol, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve 3-(methylsulfonyl)propan-1-ol (1 equivalent) in anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine (1.2 equivalents) to the solution.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purification can be achieved by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

-

A triplet corresponding to the two protons on the carbon adjacent to the mesylate group (CH₂-OMs).

-

A multiplet (likely a pentet) for the central methylene group (-CH₂-).

-

A triplet for the two protons on the carbon adjacent to the sulfonyl group (CH₂-SO₂).

-

Two singlets for the two non-equivalent methyl groups (CH₃-SO₂ and CH₃-SO₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to display five signals:

-

A signal for the carbon of the mesylate group.

-

A signal for the carbon attached to the sulfonyl group.

-

Signals for the three carbons of the propyl chain.

-

Two distinct signals for the methyl carbons of the sulfonyl and methanesulfonate groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands indicative of the sulfonyl and methanesulfonate groups. Key expected peaks include:

-

Strong, asymmetric and symmetric S=O stretching vibrations for the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹).

-

Strong, asymmetric and symmetric S=O stretching vibrations for the methanesulfonate group (typically around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹).

-

C-H stretching vibrations of the alkyl groups (around 3000-2850 cm⁻¹).

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound in organic synthesis stems from the excellent leaving group ability of the methanesulfonate moiety. This makes the terminal carbon of the propyl chain highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Caption: General Sₙ2 reaction mechanism involving this compound.

This reactivity is central to its application in drug synthesis, where it serves as a propyl spacer that can be functionalized with a nucleophilic portion of a larger molecule. The sulfonyl group, being relatively inert under these conditions, remains intact to be incorporated into the final product.

Application in Drug Development: A Case Study in RSV Inhibition

A notable application of this compound is in the synthesis of JNJ-53718678, a potent and orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[7][8] RSV is a major cause of lower respiratory tract infections, particularly in infants and the elderly.

In the synthesis of JNJ-53718678, the 3-(methylsulfonyl)propyl group is introduced onto an indole nitrogen. This is achieved by reacting the indole precursor with this compound in the presence of a suitable base. The methanesulfonate acts as the leaving group, facilitating the alkylation of the indole. The methylsulfonylpropyl moiety in the final drug molecule is crucial for its binding affinity and overall efficacy.

Safety and Handling

Conclusion

This compound is a valuable, albeit under-documented, chemical intermediate. Its bifunctional nature, combining a stable sulfonyl group with a reactive methanesulfonate ester, makes it a strategic building block in multi-step organic syntheses. Its role in the development of the RSV inhibitor JNJ-53718678 underscores its importance in medicinal chemistry. This guide has aimed to provide a comprehensive overview of its properties, synthesis, and applications, empowering researchers to utilize this versatile molecule with a deeper understanding of its chemical nature.

References

- 3M. (2024). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- ChemScene. (n.d.). 357913-53-2 | this compound.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10262758, this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US10696657B2 - Methods and intermediates for preparing therapeutic compounds.

- Nazarski, R. B. (2024). Ambient temperature 1H/13C NMR spectra of sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) in D2O referenced to external TMS: A discussion of these and closely related results. Corrections for the bulk magnetic susceptibility effect for aqueous NMR samples. Magnetic Resonance in Chemistry, 62(7), 535-543.

- Chackalackal, S. M., & Stafford, F. E. (1966). Infrared Spectra of Methane-, Fluoro-, and Chlorosulfonic Acids. Journal of the American Chemical Society, 88(5), 723–727.

-

PubChem. (n.d.). 3-(Methoxymethoxy)propyl methanesulfonate. Retrieved from [Link]

- The Journal of Physical Chemistry A. (2009).

- The Royal Society. (2018). Structure and vibrational spectroscopy of methanesulfonic acid.

- Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058.

- Google Patents. (n.d.). US20120022091A1 - Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof.

- ResearchGate. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678).

- ResearchGate. (n.d.). Mass spectra of alkyl methane sulfonates Ethyl methane sulfonate (a), Isopropyl methane sulfonate (b), N-butyl methane sulfonate (c)

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Google Patents. (n.d.).

- Google Patents. (n.d.). US5540934A - Compositions for applying active substances to or through the skin.

- MDPI. (n.d.).

- ResearchGate. (2023).

- Google Patents. (n.d.). US11479557B2 - Inhibitors of the menin-MLL interaction.

- PubMed. (2017). Discovery of methylsulfonyl indazoles as potent and orally active respiratory syncytial Virus(RSV) fusion inhibitors.

- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.

- ResearchGate. (2004). Synthesis and characterization of 3‐(2,3‐dihydroxypropoxy)

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- MDPI Books. (n.d.).

Sources

- 1. This compound | C5H12O5S2 | CID 10262758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 357913-53-2 [chemicalbook.com]

- 6. 357913-53-2|this compound|BLD Pharm [bldpharm.com]

- 7. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. multimedia.3m.com [multimedia.3m.com]

An In-depth Technical Guide to 3-(Methylsulfonyl)propyl Methanesulfonate

This guide provides a comprehensive technical overview of 3-(Methylsulfonyl)propyl methanesulfonate (CAS 357913-53-2), a bifunctional alkylating agent with significant potential in drug development and bioconjugation. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's chemical properties, synthesis, mechanism of action, and applications, with a particular focus on its emerging role in the architecture of Antibody-Drug Conjugates (ADCs).

Introduction: Unveiling a Potent Bifunctional Agent

This compound is a chemical entity structurally related to the well-known chemotherapeutic agent busulfan.[1][2] Its bifunctional nature, characterized by two methanesulfonate leaving groups, positions it as a potent alkylating agent capable of forming covalent bonds with nucleophiles. This reactivity is the cornerstone of its utility in medicinal chemistry and bioconjugation, where the precise and stable linkage of molecular entities is paramount. The presence of a central methylsulfonyl group further modulates its solubility and reactivity profile, distinguishing it from simpler alkanediol-based analogs. This guide will explore the fundamental chemistry of this compound and its practical applications, providing researchers with the foundational knowledge to harness its potential.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is essential for its effective application. Key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 357913-53-2 | [3] |

| Molecular Formula | C5H12O5S2 | [3] |

| Molecular Weight | 216.28 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Appearance | (Predicted) Colorless to pale yellow liquid or low melting solid | N/A |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | N/A |

Diagram 1: Chemical Structure of this compound A visual representation of the molecule's structure.

Synthesis and Characterization

The synthesis of this compound can be achieved through a methodology analogous to the preparation of busulfan and its derivatives.[2] This typically involves the reaction of a corresponding diol with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Proposed Synthesis Protocol

Diagram 2: Proposed Synthesis Pathway A flowchart illustrating the key steps in the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-(methylsulfonyl)propane-1-ol in an anhydrous aprotic solvent such as dichloromethane, add a stoichiometric excess of a non-nucleophilic base (e.g., pyridine or triethylamine). The reaction vessel should be maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Addition of Mesyl Chloride: Slowly add a slight molar excess of methanesulfonyl chloride to the stirred solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic peaks for the two methyl groups and the three methylene groups of the propyl chain. The chemical shifts will be influenced by the adjacent sulfonyl and sulfonate groups.

-

¹³C NMR will provide signals for the five distinct carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfonyl and sulfonate functional groups.

Mechanism of Action: A Bifunctional Alkylating Agent

The biological and chemical activity of this compound is rooted in its nature as a bifunctional alkylating agent, similar to busulfan.[2][5] The methanesulfonate groups are excellent leaving groups, making the adjacent carbon atoms susceptible to nucleophilic attack.

Diagram 3: Mechanism of Alkylation A diagram illustrating the nucleophilic substitution reaction at the core of the compound's alkylating activity.

In a biological context, nucleophiles such as the N7 position of guanine in DNA can attack the electrophilic carbon atoms of this compound, leading to the formation of a covalent bond.[5] Due to its bifunctional nature, the compound can react with two nucleophiles, potentially leading to intra- or inter-strand cross-linking of DNA. This DNA damage disrupts replication and transcription, ultimately inducing apoptosis in rapidly dividing cells, which is the basis for the anticancer activity of busulfan and its analogs.[2]

Applications in Antibody-Drug Conjugate (ADC) Technology

The development of ADCs represents a significant advancement in targeted cancer therapy.[6] These biopharmaceuticals consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The choice of linker is critical to the stability and efficacy of the ADC.

While this compound is not yet a widely reported component in clinically approved ADCs, its properties make it a compelling candidate for the development of novel, non-cleavable linkers.

A Potential Non-Cleavable Linker

Non-cleavable linkers are designed to release the payload only after the lysosomal degradation of the antibody, which can enhance plasma stability and reduce off-target toxicity.[7][8][9] The bifunctionality of this compound allows for a two-step conjugation process:

-

Payload Attachment: One of the methanesulfonate groups can react with a nucleophilic handle on the cytotoxic payload.

-

Antibody Conjugation: The remaining methanesulfonate group can then be used to conjugate the payload-linker construct to a nucleophilic amino acid residue (e.g., lysine or cysteine) on the antibody.

Diagram 4: Proposed ADC Conjugation Workflow A workflow diagram illustrating the potential use of this compound in ADC synthesis.

The resulting sulfone and sulfonate ester linkages are generally stable in the bloodstream, ensuring that the potent payload is delivered specifically to the target cancer cells.

Safety and Handling

As a potent alkylating agent and a suspected carcinogen and mutagen, this compound must be handled with extreme caution in a laboratory setting.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin and serious eye irritation.

-

May cause an allergic skin reaction.

-

Suspected of causing genetic defects.

-

Suspected of causing cancer.

-

Suspected of damaging fertility or the unborn child.

Precautionary Measures:

-

Engineering Controls: All work should be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a well-ventilated, secure area.

-

Disposal: Dispose of contents and container to an approved waste disposal plant.

Conclusion and Future Perspectives

This compound is a versatile bifunctional alkylating agent with significant, yet not fully explored, potential in drug development. Its analogy to busulfan provides a strong foundation for understanding its mechanism of action and potential therapeutic applications. The most promising area for its future application lies in the design of novel, stable, non-cleavable linkers for Antibody-Drug Conjugates. Further research is warranted to fully characterize its reactivity with various payloads and biomolecules, and to evaluate the stability and efficacy of ADCs constructed using this linker. As the field of bioconjugation continues to evolve, the unique properties of this compound may offer innovative solutions to the challenges of targeted drug delivery.

References

-

Kokotos, G., Constantinou-Kokotou, V., Padrón, J. M., & Peters, G. J. (2001). Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues. Bioorganic & Medicinal Chemistry Letters, 11(6), 861–863. [Link]

-

Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Soliman, S. M. (2020). Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method. The Open Medicinal Chemistry Journal, 14(1), 1-9. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Sanderson, B. J., & Shield, A. J. (1996). Mutagenic properties of busulfan in relation to its clinical use. Mutation Research/Reviews in Genetic Toxicology, 355(1-2), 1-33.

-

Bartzatt, R. (2015). Design of Novel Anticancer Drugs Utilizing Busulfan for Optimizing Pharmacological Properties and Pattern Recognition Techniques. DigitalCommons@UNO. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhang, D., et al. (2021). A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate. Theranostics, 11(6), 2550–2563. [Link]

-

Bar-Dagan, M., et al. (2022). The Chemistry Behind ADCs. Pharmaceuticals, 15(3), 327. [Link]

- Google Patents. (n.d.). US10696657B2 - Methods and intermediates for preparing therapeutic compounds.

-

BioPharm International. (2023, November 2). Optimization of Linker Chemistries for Antibody-Drug Conjugates. [Link]

-

PubChem. (n.d.). Propyl methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058. [Link]

-

Trail, P. A., et al. (2018). Current ADC Linker Chemistry. Pharmaceuticals, 11(2), 50. [Link]

-

Reddy, K. L., et al. (2015). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 20(7), 12788–12803. [Link]

-

ResearchGate. (n.d.). Alkylating agent methyl methanesulfonate (MMS) induces a wave of global protein hyperacetylation: Implications in cancer cell death. [Link]

-

PLOS. (n.d.). Bioprocess development of antibody-drug conjugate production for cancer treatment. [Link]

-

ACS Publications. (2023). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. Bioconjugate Chemistry, 34(7), 1283–1292. [Link]

-

SYNthesis med chem. (n.d.). Antibody Drug Conjugates. [Link]

-

PubChem. (n.d.). Isopropyl methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molecules, 28(14), 5369. [Link]

- Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

-

PubMed Central. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. International Journal of Molecular Sciences, 22(14), 7437. [Link]

Sources

- 1. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]

- 3. This compound | 357913-53-2 [chemicalbook.com]

- 4. This compound | C5H12O5S2 | CID 10262758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of New Derivatives of Busulfan as an Anti-carcinogenic Drug against k562 Cancer Cells Using the AO / PI Method [openmedicinalchemistryjournal.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

An In-Depth Technical Guide to 3-(Methylsulfonyl)propyl Methanesulfonate: A Bifunctional Tool in Modern Drug Discovery

Introduction: Unveiling a Versatile Alkylating Agent

In the landscape of modern medicinal chemistry and drug development, the precise assembly of complex molecular architectures is paramount. Small molecule intermediates that offer specific reactivity and structural motifs are the unsung heroes in the synthesis of novel therapeutics. Among these, 3-(Methylsulfonyl)propyl methanesulfonate stands out as a potent bifunctional alkylating agent, playing a crucial role as a versatile building block and linker. While not a therapeutic agent in itself, its unique chemical structure, possessing two distinct sulfonate-based functionalities, makes it an invaluable tool for researchers and scientists in the pharmaceutical industry. This guide provides an in-depth exploration of its synthesis, mechanism of action, and key applications, with a focus on its utility in the development of innovative antiviral agents.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and bioconjugation.

| Property | Value | Source |

| IUPAC Name | 3-methylsulfonylpropyl methanesulfonate | [1] |

| CAS Number | 357913-53-2 | [1] |

| Molecular Formula | C₅H₁₂O₅S₂ | [1] |

| Molecular Weight | 216.28 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid (predicted) | [2] |

| Solubility | Soluble in water, alcohols, and ethers | [2] |

Core Directive: Synthesis of a Key Intermediate

The synthesis of this compound is a multi-step process that begins with a commercially available precursor, 3-(methylthio)propan-1-ol. The overall synthetic strategy involves the oxidation of the thioether to a sulfone, followed by the conversion of the terminal alcohol to a methanesulfonate ester.

Figure 1: Synthetic workflow for this compound.

Detailed Synthetic Protocol

This protocol outlines a plausible and scientifically sound method for the laboratory-scale synthesis of this compound, based on established organic chemistry principles.

Step 1: Oxidation of 3-(Methylthio)propan-1-ol to 3-(Methylsulfonyl)propan-1-ol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(methylthio)-1-propanol (1 equivalent) in a suitable solvent such as methanol or acetic acid.[3]

-

Oxidation: Cool the solution in an ice bath. Slowly add an oxidizing agent, such as hydrogen peroxide (2.2 equivalents), dropwise to the solution while maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup and Isolation: Quench the reaction by adding a reducing agent, such as sodium sulfite, until a negative peroxide test is obtained. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(methylsulfonyl)propan-1-ol.[2]

Step 2: Mesylation of 3-(Methylsulfonyl)propan-1-ol

-

Reaction Setup: Dissolve 3-(methylsulfonyl)propan-1-ol (1 equivalent) in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base, such as triethylamine (1.5 equivalents).[4]

-

Mesylation: Cool the mixture to 0°C in an ice bath. Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the solution.

-

Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

-

Workup and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography if necessary.[4]

Mechanism of Action: A Tale of Two Leaving Groups

The utility of this compound lies in its bifunctional nature. It possesses two electrophilic centers that can react with nucleophiles. The methanesulfonate ester is an excellent leaving group, readily displaced by nucleophiles in an S(_N)2 reaction. The sulfone group, while generally less reactive than the sulfonate ester, can also participate in nucleophilic substitution reactions under certain conditions, or more commonly, the entire 3-(methylsulfonyl)propyl moiety is incorporated into a target molecule.[5][6][7]

Figure 2: General mechanism of nucleophilic substitution on this compound.

The differential reactivity of the two sulfur-containing groups can potentially be exploited for sequential reactions, although in many applications, only the highly reactive methanesulfonate ester is utilized as the leaving group, with the sulfone acting as a stable, polar structural element in the final molecule.

Applications in Drug Development

Key Intermediate in Antiviral Synthesis: The Case of JNJ-53718678

A prominent example of the application of this compound is in the synthesis of JNJ-53718678 (Rilematovir), a potent and orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[8][9][10][11] In the synthesis of this complex molecule, the 3-(methylsulfonyl)propyl group is introduced via alkylation of an indole nitrogen. This moiety is crucial for the overall pharmacological profile of the drug, likely contributing to its solubility, metabolic stability, and binding affinity to the RSV fusion protein.[10][12]

The synthesis of JNJ-53718678 highlights the role of this compound as a key building block for introducing a specific pharmacophore. The sulfone group, being polar and capable of hydrogen bonding, can significantly influence the drug's interaction with its biological target and its pharmacokinetic properties.

Homobifunctional Cross-linking Agent for Bioconjugation

As a homobifunctional molecule, this compound has the potential to be used as a cross-linking agent to study protein-protein interactions or to create protein conjugates.[13][14][15] The two methanesulfonate groups can react with nucleophilic residues on protein surfaces, such as the ε-amino group of lysine or the thiol group of cysteine.

The following is a generalized protocol for protein cross-linking using a homobifunctional methanesulfonate ester. This protocol is based on established methods for other amine-reactive cross-linkers and should be optimized for the specific proteins and desired outcome.[13][16]

-

Protein Preparation: Prepare the protein(s) to be cross-linked in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.

-

Cross-linker Preparation: Immediately before use, prepare a stock solution of this compound in an anhydrous, water-miscible solvent such as dimethyl sulfoxide (DMSO).

-

Cross-linking Reaction: Add the cross-linker stock solution to the protein solution to achieve a final molar excess of the cross-linker (e.g., 20- to 50-fold molar excess over the protein).

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

-

Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful cross-linking. Further analysis can be performed using mass spectrometry to identify the cross-linked residues.

Figure 3: General workflow for protein cross-linking using a homobifunctional reagent.

Safety and Handling

As an alkylating agent, this compound and related compounds should be handled with caution. Alkylating agents are often classified as potentially carcinogenic and mutagenic.[17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion: A Versatile Tool for Chemical Innovation

This compound exemplifies the critical role of specialized chemical intermediates in advancing drug discovery and biochemical research. Its bifunctional nature, combining a highly reactive methanesulfonate leaving group with a stable sulfone moiety, provides chemists with a powerful tool for constructing complex molecules and probing biological systems. From its integral role in the synthesis of a promising antiviral therapeutic to its potential as a cross-linking agent, this compound underscores the importance of fundamental organic synthesis in the development of next-generation medicines and research tools. As the demand for more sophisticated and targeted therapies continues to grow, the utility of such versatile building blocks will undoubtedly expand, enabling the creation of novel molecular entities with enhanced efficacy and safety profiles.

References

- Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in Enzymology, 539, 81-87.

- BenchChem. (2025). A Comparative Analysis of Sulfonate Leaving Groups in SN2 Reactions. BenchChem.

- Cockerill, G. S. (2020). JNJ-5371678, Defining a Role for Fusion Inhibitors in the Treatment of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8043–8045.

- DeVincenzo, J. P., et al. (2018). Antiviral Activity of Oral JNJ-53718678 in Healthy Adult Volunteers Challenged With Respiratory Syncytial Virus: A Placebo-Controlled Study. The Journal of Infectious Diseases, 218(5), 748–756.

-

G-Biosciences. (n.d.). Sulfo-SMCC Crosslinking Protocol. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Reactions of β-sultones and carbyl sulfates with nucleophiles. Retrieved from [Link]

- Stevens, M., et al. (2018). An Expedient Synthetic Route to the Long-Acting RSV Inhibitor JNJ-6231 via Stereoselective Enzymatic Amination and Regioselective Alkylation. Organic Process Research & Development, 22(12), 1764–1771.

-

University of California, Irvine. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from [Link]

- Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058.

-

Wikipedia. (n.d.). Methionol. Retrieved from [Link]

- Yue, H.-L., & Klussmann, M. (2016). Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Synlett, 27(17), 2505–2509.

-

ChemBK. (2024). 3-(Methylsulfonyl)propan-1-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

-

YouTube. (2014, January 27). Alcohol Substitution Reaction Resulting in the Formation of a Sulfonate Ester [Video]. YouTube. Retrieved from [Link]

-

National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]

Sources

- 1. US7119233B2 - Method for preparing 3-(methylthio)propanal - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sulfone - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methionol - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. fgsc.net [fgsc.net]

- 15. Gas-Phase Intramolecular Protein Crosslinking via Ion/Ion Reactions: Ubiquitin and a Homobifunctional sulfo-NHS Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 16. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. prepchem.com [prepchem.com]

Introduction: The Strategic Importance of a Bifunctional Reagent

An In-depth Technical Guide to the Synthesis of 3-(Methylsulfonyl)propyl Methanesulfonate

In the landscape of modern drug discovery and complex organic synthesis, molecules that serve as versatile building blocks are of paramount importance. This compound is one such molecule, incorporating two key functional groups: a sulfone (methylsulfonyl) and a mesylate (methanesulfonate). The sulfone group is a bioisostere for various functionalities and is recognized for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] The methanesulfonate group is an excellent leaving group, making the molecule a potent alkylating agent for introducing the 3-(methylsulfonyl)propyl moiety into a target structure.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis of this compound. It moves beyond a simple recitation of steps to explore the mechanistic rationale, safety imperatives, and practical applications that underpin its synthesis, reflecting a Senior Application Scientist's perspective on robust and reproducible chemical methodology.

Part 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's properties is the foundation of any synthetic endeavor.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-methylsulfonylpropyl methanesulfonate | [2] |

| CAS Number | 357913-53-2 | [3] |

| Molecular Formula | C₅H₁₂O₅S₂ | [2] |

| Molecular Weight | 216.28 g/mol | [3] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred |

Part 2: Synthesis Strategy and Mechanistic Rationale

The most logical and efficient pathway to synthesize this compound involves the esterification of a precursor alcohol, 3-(methylsulfonyl)propan-1-ol, with methanesulfonyl chloride (MsCl). This is a standard transformation known as mesylation.

The Causality of Experimental Choices:

-

Choice of Precursor: 3-(Methylsulfonyl)propan-1-ol is the ideal starting material as it already contains the required carbon backbone and the stable sulfone group. The primary alcohol provides a nucleophilic site for the subsequent reaction.

-

Choice of Reagent: Methanesulfonyl chloride is a highly reactive and commercially available reagent, making it the industry standard for introducing a mesylate group. The sulfur atom in MsCl is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

-

Role of the Base: The reaction produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize this acid.[4] If not neutralized, the HCl can protonate the starting alcohol, deactivating it, or lead to undesired side reactions. A tertiary amine is chosen because it will not compete with the alcohol as a nucleophile.

-

Solvent and Temperature: The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent reaction with the solvent. It is initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction between the alcohol and the highly reactive methanesulfonyl chloride, and then allowed to warm to room temperature to ensure the reaction goes to completion.[4]

Reaction Mechanism:

The synthesis proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom.

Caption: Generalized mechanism for the mesylation of an alcohol.

Part 3: Detailed Experimental Protocol

This protocol is a self-validating system. Each step, from reagent stoichiometry to purification, is designed for high yield and purity, with clear checkpoints for reaction monitoring.

Table 2: Reagents and Materials for Synthesis

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3-(Methylsulfonyl)propan-1-ol | C₄H₁₀O₃S | 138.19 | 5.00 g | 36.18 | 1.0 |

| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | 4.98 g (3.48 mL) | 43.42 | 1.2 |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 5.49 g (7.56 mL) | 54.27 | 1.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - |

| Saturated NaHCO₃ (aq) | - | - | 50 mL | - | - |

| Brine (Saturated NaCl aq) | - | - | 50 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - |

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 3-(methylsulfonyl)propan-1-ol (5.00 g, 36.18 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) and stir until the solid is fully dissolved.

-

Cooling and Base Addition: Cool the flask in an ice-water bath to 0 °C. Add triethylamine (7.56 mL, 54.27 mmol) via syringe.

-

Reagent Addition: Slowly add methanesulfonyl chloride (3.48 mL, 43.42 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: Stir the reaction mixture at 0 °C for an additional 30 minutes. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

-

Work-up:

-

Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with 25 mL portions of DCM.

-

Combine all organic layers and wash with 50 mL of brine.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Part 4: Safety and Handling Imperatives

Working with sulfonyl chlorides demands strict adherence to safety protocols. Methanesulfonyl chloride is highly toxic, corrosive, and reacts violently with water.[5][6][7]

Table 3: Mandatory Personal Protective Equipment (PPE)

| Item | Specification | Rationale |

| Eye Protection | Safety goggles and a full-face shield | Protects against splashes of corrosive chemicals.[7] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact; MsCl is toxic if absorbed through the skin.[5][6] |

| Body Protection | Chemical-resistant lab coat or apron | Protects against spills and contamination of personal clothing.[5] |

| Respiratory | Use only in a certified chemical fume hood | Prevents inhalation of toxic and corrosive vapors.[6][8] |

Handling and Storage:

-

Handling: Always handle methanesulfonyl chloride in a well-ventilated chemical fume hood.[5] Ensure all glassware is scrupulously dry. Ground equipment to prevent static discharge.[9]

-

Storage: Store MsCl in a cool, dry place away from moisture, in a tightly sealed, corrosion-resistant container.[5][7]

-

Spill Response: For small spills, absorb with an inert material like vermiculite and dispose of as hazardous waste.[5] For large spills, evacuate the area.[6] Neutralize hydrolyzed acid carefully with sodium bicarbonate solution.[5]

Part 5: Applications in Drug Development

The 3-(methylsulfonyl)propyl moiety is a valuable component in modern medicinal chemistry. Its inclusion in a molecule can enhance pharmacological properties. A prominent example is found in the development of JNJ-53718678, an orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[10] The drug's structure features a 3-(methylsulfonyl)propyl group attached to an indole core, highlighting the relevance of this specific building block in the creation of complex and potent therapeutic agents.[10] The synthesis of intermediates like this compound is a critical step in enabling the exploration of such structures in drug discovery programs.

Conclusion

The synthesis of this compound via the mesylation of its corresponding alcohol is a robust and scalable process. This guide has detailed the critical parameters for its successful execution, from the mechanistic underpinnings and reagent choice to a comprehensive, safety-conscious experimental protocol. For scientists in drug development, mastering the synthesis of such bifunctional building blocks is not merely an academic exercise; it is a foundational capability that unlocks access to novel chemical space and facilitates the creation of next-generation therapeutics.

References

- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.

- Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.

- CDH Fine Chemical. (n.d.). Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET.

- NOAA. (n.d.). METHANESULFONYL CHLORIDE. CAMEO Chemicals.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- FUJIFILM Wako. (2024). SAFETY DATA SHEET - Methanesulfonyl Chloride.

-

Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046-8058. Retrieved from [Link]

- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.

-

PrepChem. (n.d.). Synthesis of 3-methylsulfonylamino4-phenoxyanisole. Retrieved from [Link]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. This compound | C5H12O5S2 | CID 10262758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 357913-53-2 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 6. lobachemie.com [lobachemie.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of sulfonate esters

An In-Depth Technical Guide to the Physical and Chemical Properties of Sulfonate Esters

Authored by: Gemini, Senior Application Scientist

Abstract

Sulfonate esters are a cornerstone of modern organic synthesis and play a pivotal role in the pharmaceutical sciences. Characterized by the R-SO₂-OR' functional group, their utility is primarily derived from the exceptional stability of the sulfonate anion, which makes it an outstanding leaving group. This guide provides a comprehensive exploration of the core . We will delve into their structure, reactivity, synthesis, and stability, with a particular focus on the mechanistic principles that govern their behavior. For researchers, scientists, and drug development professionals, a deep understanding of these properties is crucial for designing robust synthetic routes, developing stable drug formulations, and ensuring the safety and purity of active pharmaceutical ingredients (APIs).

Introduction to Sulfonate Esters

Sulfonate esters, also known as sulfonic acid esters, are organic compounds featuring a sulfonyl group connected to both an alkyl/aryl group (R) and an alkoxy/aryloxy group (OR').[1] They are formally esters of sulfonic acids.[1] Their significance in chemistry stems from their dual nature: they are stable enough to be isolated and handled, yet possess a highly reactive site that facilitates a wide array of chemical transformations.

The primary utility of sulfonate esters lies in their ability to convert a poor leaving group, the hydroxyl group (-OH) of an alcohol, into an excellent leaving group.[2] The hydroxide anion (OH⁻) is a strong base and thus a poor leaving group, making direct nucleophilic substitution or elimination reactions of alcohols unfavorable.[3] By converting the alcohol to a sulfonate ester, the leaving group becomes a sulfonate anion (RSO₃⁻), which is the conjugate base of a strong sulfonic acid and therefore a very weak, stable base.[4] This "activation" of the alcohol opens the door to numerous synthetic possibilities.[2]

Commonly used sulfonate esters in organic chemistry include:

-

Tosylates (Ts): p-toluenesulfonate esters

-

Mesylates (Ms): Methanesulfonate esters

-

Triflates (Tf): Trifluoromethanesulfonate esters

-

Besylates (Bs): Benzenesulfonate esters

These esters are integral to many reactions, including substitution, elimination, reduction, and transition-metal-catalyzed cross-coupling reactions.[5] Furthermore, the sulfonate moiety is a key structural feature in many pharmaceuticals and agrochemicals.[5][6]

Molecular Structure and Bonding

The geometry around the central sulfur atom in a sulfonate ester is approximately tetrahedral. The sulfur atom is bonded to two oxygen atoms via double bonds, one oxygen atom of the ester linkage via a single bond, and one carbon atom of the R group.

The exceptional stability of the resulting sulfonate anion upon cleavage of the C-O bond is the key to its effectiveness as a leaving group. This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance.[7]

Caption: Resonance stabilization of the sulfonate anion.

The electron-withdrawing nature of the R group on the sulfonyl moiety significantly influences the leaving group ability. Strongly electron-withdrawing groups, like the trifluoromethyl group in triflates, further stabilize the resulting anion, making triflates exceptionally good leaving groups.[8]

Physical Properties

The physical properties of sulfonate esters vary widely depending on the nature of the R and R' groups. Generally, they are colorless and stable compounds.[1]

| Property | Description | Factors of Influence |

| State | Can be liquids or crystalline solids at room temperature. | Molecular weight, symmetry, and intermolecular forces. |

| Solubility | Generally soluble in a range of organic solvents. Their polarity can be tuned by the R and R' groups. | Hydrophobicity/hydrophilicity of R and R' groups. |

| Melting/Boiling Point | Generally higher than the corresponding alcohols due to increased molecular weight and polarity. | Increases with molecular weight and stronger intermolecular forces. |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of sulfonate esters.[9]

| Technique | Key Spectroscopic Features |

| Infrared (IR) Spectroscopy | Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds typically appear in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively.[10][11] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Protons on the carbon alpha to the sulfonate oxygen (R'-CH-O-SO₂R) are deshielded and typically appear around 4.0-5.0 ppm. ¹³C NMR: The alpha-carbon is also deshielded, appearing in the 60-80 ppm range. |

| Mass Spectrometry (MS) | Molecular ion peaks can sometimes be observed. Fragmentation patterns often involve the cleavage of the C-O or S-O bonds, providing structural information. |

Chemical Properties and Reactivity

The Premier Leaving Group

The defining chemical property of sulfonate esters is the superb leaving group ability of the sulfonate moiety.[5] This reactivity is a direct consequence of the stability of the sulfonate anion. The order of leaving group ability among common sulfonates is directly related to the acidity of the corresponding sulfonic acid:

Triflate (CF₃SO₃⁻) > Tosylate (CH₃C₆H₄SO₃⁻) > Mesylate (CH₃SO₃⁻) [8]

This hierarchy stems from the inductive effect of the R group. The potent electron-withdrawing trifluoromethyl group in triflates makes the triflate anion the most stable and thus the best leaving group.[4][8]

Nucleophilic Substitution and Elimination Reactions

Due to their excellent leaving groups, sulfonate esters readily undergo nucleophilic substitution (Sₙ2 and Sₙ1) and elimination (E2 and E1) reactions.[3][5] The reaction pathway is dependent on the substrate structure (primary, secondary, tertiary), the nature of the nucleophile/base, and the reaction conditions.

-

Sₙ2 Reactions: Primary and secondary sulfonate esters react readily with a wide range of nucleophiles via an Sₙ2 mechanism. This is a cornerstone reaction in synthetic chemistry for forming new C-C, C-O, C-N, and C-X bonds. The formation of the sulfonate ester from an alcohol proceeds with retention of stereochemistry at the carbon center, as the C-O bond is not broken. The subsequent Sₙ2 attack occurs with inversion of stereochemistry.[2]

-

Sₙ1 Reactions: Tertiary sulfonate esters, and secondary esters under solvolytic conditions, can react via an Sₙ1 mechanism, proceeding through a carbocation intermediate.

-

Elimination Reactions: In the presence of strong, non-nucleophilic bases, sulfonate esters can undergo elimination reactions to form alkenes.

Caption: General reaction pathways involving sulfonate esters.

Stability and Hydrolysis

While valued for their reactivity, the stability of sulfonate esters is a critical consideration, especially in process chemistry and drug development.[9][10]

-

Thermal Stability: The thermal decomposition temperature depends on the structure of the alcohol component; esters of primary alcohols are generally more stable than those of secondary or tertiary alcohols.[9]

-

Hydrolysis: Sulfonate esters can be hydrolyzed back to the alcohol and sulfonic acid. The mechanism of hydrolysis can involve either cleavage of the carbon-oxygen bond (BAL1-E1) or the sulfur-oxygen bond.[12] The rate of hydrolysis is influenced by factors such as pH and the presence of water. For instance, the addition of water to an anhydrous system can significantly suppress the formation of sulfonate esters and promote their degradation via hydrolysis.[13]

-

Stability to Reaction Conditions: The stability of different sulfonate esters varies under different conditions (acidic, basic, nucleophilic, reducing). For example, isopropyl sulfonates are labile to strong acids, while trichloroethyl (TCE) sulfonates are stable to acid but labile to basic nucleophiles and reducing conditions.[14][15] This differential stability allows for their use as protecting groups that can be selectively removed.[16]

Synthesis of Sulfonate Esters

The most prevalent method for synthesizing sulfonate esters is the reaction of an alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[5][8] The base serves to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of a Tosylate Ester

This protocol describes a general procedure for the tosylation of a primary alcohol.

Materials:

-

Primary Alcohol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

-

Anhydrous Pyridine or Dichloromethane (DCM) as solvent

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (if using DCM)

-

Stir bar, round-bottom flask, ice bath

Procedure:

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous pyridine or DCM in a round-bottom flask equipped with a stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution. If using DCM as a solvent, add TEA (1.5 eq) or a catalytic amount of DMAP along with the TsCl.

-

Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[8]

-

Workup: Once the reaction is complete, quench by adding cold water. If DCM was used, transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with dilute HCl (to remove pyridine/TEA), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[8]

-

Final Product: The crude product can be further purified by column chromatography or recrystallization to yield the pure tosylate ester.

Role in Drug Development and Safety Considerations

Sulfonate esters and their parent sulfonic acids are widely used in the pharmaceutical industry.[17][18] Sulfonic acids are often used to form salts of basic drug molecules, improving their solubility and stability.[17]

However, a significant concern in drug development is the potential for the formation of genotoxic sulfonate ester impurities.[13][17] Small alkyl sulfonates, such as ethyl methanesulfonate (EMS), are known alkylating agents that can react with DNA and are potentially mutagenic and carcinogenic.[13][19]

This issue gained prominence with the withdrawal of the drug Viracept (nelfinavir mesylate) in 2007 due to contamination with EMS.[17][18] Consequently, regulatory agencies now require rigorous assessment and control of potential sulfonate ester impurities in any process where a sulfonic acid is used in the presence of an alcohol (e.g., as a solvent or reagent).[17]

Kinetic studies have shown that the formation of these esters requires specific conditions, typically high concentrations of both sulfonic acid and alcohol with little to no water present.[13][19] The risk of formation is negligible if any acid present is neutralized with even a slight excess of base.[13][19] Process chemists must design manufacturing processes to minimize this risk by controlling parameters such as temperature, stoichiometry, and water content.[20][21] Sensitive analytical methods, such as HPLC, are required to detect and quantify these impurities at trace levels.[22]

Conclusion

Sulfonate esters are a versatile and indispensable class of compounds in chemical science. Their properties are dominated by the stability of the sulfonate anion, which makes them one of the most effective leaving groups in organic synthesis. This reactivity allows for the facile conversion of alcohols into a vast array of other functional groups. For professionals in research and drug development, a thorough understanding of the synthesis, reactivity, stability, and potential risks associated with sulfonate esters is not merely academic—it is essential for innovation, process optimization, and ensuring the safety and efficacy of pharmaceutical products.

References

-

Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

-

Periodic Chemistry. (2019). Sulfonate Esters. [Link]

-

Wikipedia. (n.d.). Sulfonate. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

Oisaki, K. (2025). Recent advances in the synthesis and transformations of sulfinate esters. RSC Chemical Biology. [Link]

-

Kumar, A., & Singh, R. (2020). A simple method for the synthesis of sulfonic esters. Synthetic Communications, 50(15), 2335-2344. [Link]

-

Hendrickson, T. L., & Anderson, K. S. (2005). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society, 127(40), 13977-13983. [Link]

-

Mori, A., Nagayama, M., & Mandai, H. (1974). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Bulletin of the Chemical Society of Japan, 47(7), 1845-1848. [Link]

-

Pearson Education. (2022). Leaving Group Conversions - Sulfonyl Chlorides. [Link]

-

Houlihan, F. M., et al. (1995). Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. Chemistry of Materials, 7(9), 1745-1753. [Link]

-

Hengge, A. C., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12345–12353. [Link]

-

Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Organic Process Research & Development, 14(4), 999-1007. [Link]

-

LibreTexts Chemistry. (2014). Converting an Alcohol to a Sulfonate Ester. [Link]

-

The Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]

-

Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. [Link]

-

PQRI. (n.d.). Sulfonate Esters – How Real is the Risk? [Link]

-

Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007. [Link]

-

Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632-4635. [Link]

-

ResearchGate. (n.d.). The Utility of Sulfonate Salts in Drug Development. [Link]

-

Organic Chemistry Explained. (2020). 02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols [Video]. YouTube. [Link]

-

Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4632-4635. [Link]

-

PQRI. (n.d.). Sulfonate Esters - How Real is the Risk? [Link]

-

Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of α-sulfonated fatty acid esters. [Link]

-

ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

-

ASIA Chemical. (2019). The Role Of Sulfonate And Phosphate Ester In Detergent. [Link]

-

ResearchGate. (n.d.). Biologically active important sulfonate ester examples. [Link]

-

Kumar, P. R., et al. (2022). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. Journal of Pharmaceutical Negative Results, 13(Special Issue 5), 2028-2036. [Link]

-

MDPI. (2023). Forward Osmosis for Produced Water Treatment: Comparative Performance Evaluation of Fabricated and Commercial Membranes. [Link]

Sources

- 1. Sulfonate - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. eurjchem.com [eurjchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. enovatia.com [enovatia.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pqri.org [pqri.org]

- 21. pqri.org [pqri.org]

- 22. pnrjournal.com [pnrjournal.com]

An In-Depth Technical Guide to the Safe Handling of 3-(Methylsulfonyl)propyl Methanesulfonate

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the critical safety protocols and handling procedures for 3-(Methylsulfonyl)propyl methanesulfonate (CAS No. 191261-66-4), a potent alkylating agent. Adherence to these guidelines is essential to mitigate the significant health risks associated with this compound and to ensure a safe laboratory environment.

Core Hazard Profile & Mechanistic Overview

This compound is classified as a hazardous substance with a significant risk profile. Its primary danger stems from its function as a bifunctional alkylating agent. The methanesulfonate (mesylate) groups are excellent leaving groups, making the molecule highly reactive towards nucleophiles, including water and, critically, biological macromolecules like DNA and proteins. This reactivity is the basis for its utility in chemical synthesis but also for its profound toxicity.

Mechanism of Toxicity: The electrophilic nature of the molecule allows it to form covalent bonds with the nucleophilic centers in DNA bases. This alkylation can lead to DNA damage, strand breaks, and cross-linking, which, if not repaired by cellular mechanisms, can result in mutagenesis (genetic defects), carcinogenesis (cancer), and cytotoxicity. These effects also underpin its potential to cause damage to reproductive health.[1]

Due to this high reactivity and hazardous nature, a multi-layered safety approach encompassing engineering controls, stringent personal protective equipment (PPE) protocols, and meticulous handling procedures is not merely recommended but mandatory.

GHS Classification & Hazard Statements

Understanding the Globally Harmonized System (GHS) classification is the first step in risk assessment. This compound is associated with multiple severe hazard classes.

| Hazard Class | GHS Code | Description | Citation |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Irritation | H315 | Causes skin irritation | |

| Allergic Skin Reaction | H317 | May cause an allergic skin reaction | |

| Serious Eye Irritation | H319 | Causes serious eye irritation | |

| Germ Cell Mutagenicity | H340 | May cause genetic defects | |

| Carcinogenicity | H350 | May cause cancer | |

| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child |

These classifications necessitate that the compound be handled only by trained personnel who are fully aware of the risks and the required safety precautions.[2]

The Self-Validating Safety Workflow: From Receipt to Disposal

A self-validating safety system is one where checks and verifications are integrated into the standard workflow. The following protocol is designed to create such a system, minimizing the potential for exposure at every stage.

Receiving and Initial Inspection

-

Verification: Upon receipt, immediately verify the container's integrity. Check for any signs of damage, leaks, or compromised seals.

-

Quarantine: If any damage is suspected, the container should be treated as a spill. Do not handle it further. Move it to a designated quarantine area within a fume hood and notify the Chemical Hygiene Officer or responsible person.[3]

-

Labeling: Ensure the manufacturer's label is legible and GHS pictograms are present. Add a laboratory-specific label indicating the date of receipt and the responsible user.

-

SDS Accessibility: Confirm that the Safety Data Sheet (SDS) is readily available, either in a physical binder or accessible digitally in the immediate laboratory area.[2]

Engineering Controls: The Primary Barrier

Primary containment is the most critical factor in preventing exposure.

-

Chemical Fume Hood: All work involving this compound, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).

-

Ventilation: The laboratory must have adequate general ventilation, with negative pressure relative to adjacent non-laboratory areas.[4]

-

Restricted Access: The area where this compound is stored and handled should be a designated, controlled-access zone, clearly marked with appropriate hazard warnings.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential to protect against residual risks like splashes or unforeseen contact.[2]

-

Hand Protection: Wear double-layered nitrile gloves. The outer glove should be changed immediately upon suspected contact or at regular intervals (e.g., every 30-60 minutes). Do not wear reusable gloves, as permeation by alkylating agents can be difficult to detect. Inspect gloves for any signs of degradation before each use.[4][5]

-

Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[1] When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[3]

-

Body Protection: A fully buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

-

Respiratory Protection: While a properly functioning fume hood should prevent inhalation exposure, a NIOSH-approved respirator with an organic vapor cartridge may be required for non-routine operations such as spill cleanup or if engineering controls fail.[1]

Core Laboratory Handling Protocols

These step-by-step procedures are designed to minimize aerosol generation and direct contact.[5]

Protocol: Weighing and Aliquoting

-

Preparation: Designate a specific area within the fume hood for this task. Cover the work surface with disposable, absorbent, plastic-backed paper.

-

Tool Assembly: Use dedicated, clearly labeled spatulas and glassware. Have waste containers (one for solid waste, one for liquid) pre-labeled and ready within the hood.

-

Dispensing: Open the primary container slowly. Use a clean, dedicated spatula to carefully transfer the required amount of the solid compound to a tared, sealed container. Avoid any actions that could generate dust or aerosols.

-

Cleaning: After dispensing, carefully wipe the spatula and any contaminated surfaces with a solvent-moistened cloth (e.g., isopropanol), placing the used cloth directly into the solid hazardous waste container.

-

Sealing: Securely close the primary container and the newly created aliquot. Wipe the exterior of both containers before removing them from the designated area of the hood.

Protocol: Emergency Spill Response